3-Chloro-5-nitroisoquinoline

Physicochemical Characterization Purification Optimization Thermal Stability

Researchers requiring stepwise derivatization of isoquinoline scaffolds are often constrained by mono-functionalized building blocks. 3-Chloro-5-nitroisoquinoline (CAS 10296-47-6) solves this with two orthogonal handles-chlorine at C3 for cross-coupling, nitro at C5 for reduction/diazotization-enabling sequential library synthesis inaccessible with simpler analogs. • Orthogonal C3-Cl (Pd coupling) & C5-NO₂ (reduction/diazotization) reactivity for stepwise diversification • Intermediate LogP 2.36 favors drug-like derivative space • Elevated BP 376.8°C permits distillation-based purification at scale • Density 1.484 g/cm³ exploitable for crystalline material design • Available ≥98% purity; standard global shipping

Molecular Formula C9H5ClN2O2
Molecular Weight 208.6 g/mol
CAS No. 10296-47-6
Cat. No. B079450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-nitroisoquinoline
CAS10296-47-6
Synonyms3-CHLORO-5-NITROISOQUINOLINE
Molecular FormulaC9H5ClN2O2
Molecular Weight208.6 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C9H5ClN2O2/c10-9-4-7-6(5-11-9)2-1-3-8(7)12(13)14/h1-5H
InChIKeyNPORMNSYOVFNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-nitroisoquinoline Physicochemical Properties & Procurement Specifications


3-Chloro-5-nitroisoquinoline (CAS 10296-47-6) is a heterocyclic building block of the isoquinoline class, characterized by the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol . It is commercially available for research and development purposes with typical purity specifications of 95% or 98% [1]. This compound contains both a chlorine substituent at the 3-position and a nitro group at the 5-position of the isoquinoline ring, a substitution pattern that imparts distinct electronic and steric properties relative to simpler analogs [2].

Why 3-Chloro-5-nitroisoquinoline Cannot Be Replaced by Simpler Isoquinolines


The combination of a chloro and a nitro group on the isoquinoline scaffold creates a unique electronic environment that significantly alters both physical properties and reactivity compared to analogs like 3-chloroisoquinoline or 5-nitroisoquinoline. As shown in the quantitative comparisons below, these differences manifest in boiling point, density, and polarity—parameters critical for purification, formulation, and reaction optimization. Furthermore, the presence of two orthogonal reactive handles (chlorine for cross-coupling and nitro for reduction/diazotization) enables sequential derivatization pathways that are not accessible with mono-functionalized analogs . Substituting with a simpler analog would necessitate re-optimization of reaction conditions and could lead to divergent biological or material outcomes [1].

Quantitative Comparison Against Key Structural Analogs


Boiling Point Elevation vs. Simpler Analogs

3-Chloro-5-nitroisoquinoline exhibits a significantly higher boiling point (376.8±27.0 °C at 760 mmHg) compared to 3-chloroisoquinoline (291.8±13.0 °C) and 5-nitroisoquinoline (340.5±17.0 °C) [1][2]. This 85°C and 36°C increase, respectively, reflects the combined effect of the electron-withdrawing nitro group and the polarizable chlorine atom, which enhance intermolecular forces [1].

Physicochemical Characterization Purification Optimization Thermal Stability

Density Increase vs. Mono-Substituted Isoquinolines

The density of 3-chloro-5-nitroisoquinoline is reported as 1.5±0.1 g/cm³ (or 1.484 g/cm³) [1][2]. This is substantially higher than the density of 3-chloroisoquinoline (1.27–1.3 g/cm³) and moderately higher than 5-nitroisoquinoline (1.354 g/cm³) [3]. The increased mass per unit volume is attributed to the additional nitro group and the more compact molecular packing facilitated by the chloro substituent [1].

Material Handling Formulation Density Crystallography

Purity Specifications and Analytical Benchmarks

Commercial sources for 3-chloro-5-nitroisoquinoline typically specify a minimum purity of 95% (AKSci) or 98% (Leyan) . In contrast, 3-chloroisoquinoline is often offered at 98% or higher as a standard catalog item, while 5-nitroisoquinoline is available at 95–98% purity . The slightly lower minimum purity specification for the target compound in some cases may reflect synthetic challenges inherent to the dual-functionalized scaffold, which can lead to impurities that require additional purification steps .

Quality Control Procurement Specification Purity Assurance

LogP and Polarity Differences

The predicted LogP for 3-chloro-5-nitroisoquinoline is 2.36 [1]. This is lower than the LogP of 3-chloroisoquinoline (estimated ~2.6–3.0) and higher than that of 5-nitroisoquinoline (estimated ~1.8–2.0), reflecting a balance between the lipophilic chlorine and the polar nitro group [1][2][3]. The intermediate LogP suggests a distinct solubility and membrane permeability profile that could be advantageous for optimizing biological activity or material partitioning.

Lipophilicity ADME Prediction Solubility

Storage and Handling Temperature Sensitivity

3-Chloro-5-nitroisoquinoline is recommended for storage at 2–8°C (refrigerated) [1], whereas 3-chloroisoquinoline is often stored at 2–8°C as well , and 5-nitroisoquinoline is typically stored at room temperature in sealed dry conditions . The requirement for refrigeration for the target compound may reflect increased sensitivity to thermal degradation or moisture uptake relative to the nitro-only analog.

Stability Logistics Long-Term Storage

Evidence-Based Use Cases for 3-Chloro-5-nitroisoquinoline


Sequential Derivatization for Medicinal Chemistry Libraries

The orthogonal reactivity of the chloro (cross-coupling handle) and nitro (reduction to amine, diazonium chemistry) groups enables stepwise functionalization that is not possible with mono-substituted isoquinolines [1]. This makes 3-chloro-5-nitroisoquinoline a strategic choice for building diverse compound libraries where multiple points of diversity are required. The intermediate LogP (2.36) further suggests that resulting derivatives may occupy a favorable lipophilicity space for drug-likeness [2].

Higher Density Scaffolds for Crystallography

With a density of 1.484–1.5 g/cm³, this compound is denser than both 3-chloroisoquinoline and 5-nitroisoquinoline [3]. This property may be exploited in the design of crystalline materials, co-crystals, or formulations where higher packing density is beneficial for stability or processability [3].

Purification Protocol Optimization via Boiling Point

The significantly elevated boiling point (376.8 °C) relative to simpler analogs [4] indicates that high-temperature distillation or sublimation may be feasible for purification without thermal decomposition. This can be advantageous when chromatographic methods are costly or impractical at scale [4].

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